Product packaging for Fondaparinux-13C6 Sodium(Cat. No.:)

Fondaparinux-13C6 Sodium

Cat. No.: B1155800
M. Wt: 1734.1
Attention: For research use only. Not for human or veterinary use.
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Description

Fondaparinux-13C6 Sodium is a stable isotope-labeled internal standard critical for the quantitative bioanalysis of its unlabeled pharmaceutical counterpart, Fondaparinux sodium. This synthetic pentasaccharide is a selective Factor Xa inhibitor . Its primary research value lies in enabling highly precise and accurate pharmacokinetic and metabolism studies through advanced analytical techniques like LC-MS/MS, where the 13C6-label allows for clear distinction from the native compound in complex biological matrices. The mechanism of action for the parent drug involves selective, antithrombin III (ATIII)-mediated inhibition of coagulation Factor Xa . Fondaparinux sodium binds with high specificity and affinity to ATIII, inducing a conformational change that potentiates its natural ability to inactivate Factor Xa by approximately 300-fold . This inhibition effectively blocks the conversion of prothrombin to thrombin, preventing the subsequent formation of fibrin clots . This highly targeted action differentiates it from other anticoagulants like heparin . In clinical practice, Fondaparinux sodium is used for the prevention and treatment of acute venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . It is also indicated for VTE prevention in patients undergoing major orthopedic surgery and in medical patients at high risk . Researchers utilize this compound to support the development and monitoring of such therapies, ensuring accurate measurement of drug levels in plasma for studies on bioavailability, half-life (17-21 hours) , and renal clearance . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈

Molecular Weight

1734.1

Synonyms

Methyl O-2-Deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-β-_x000B_D-glucopyranuronosyl-(14)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-2-O-sulfo-α-L-idopyranuronosyl-(14)-2-deoxy-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydro

Origin of Product

United States

Synthesis and Isotopic Enrichment of Fondaparinux 13c6 Sodium

Retrosynthetic Analysis and Key Building Blocks for Fondaparinux (B3045324) Skeleton

The chemical synthesis of the pentasaccharide backbone of Fondaparinux is a significant undertaking, necessitating a carefully planned retrosynthetic strategy. The most common and effective approaches are convergent, involving the synthesis of larger oligosaccharide fragments from monosaccharide units, which are then coupled together.

A widely adopted retrosynthetic disconnection of Fondaparinux involves a [3+2] convergent strategy . In this approach, the pentasaccharide is mentally broken down at the central glycosidic linkage, yielding a trisaccharide donor and a disaccharide acceptor. These two larger fragments are then synthesized independently and subsequently coupled to form the full pentasaccharide chain. An alternative, though also common, strategy is a [1+2+2] approach .

The successful execution of these strategies relies on the preparation of five key monosaccharide building blocks, each meticulously functionalized with appropriate protecting groups to control reactivity and stereoselectivity during the glycosylation reactions. These protecting groups are chosen for their stability under certain reaction conditions and their selective removability to allow for subsequent modifications, such as sulfation.

Table 1: Key Monosaccharide Building Blocks for Fondaparinux Synthesis

Monosaccharide UnitCommon Protecting GroupsRole in Synthesis
D-Glucosamine (Unit A)Azide (N3) for the amino group, Benzyl (Bn) ethersNon-reducing end
D-Glucuronic Acid (Unit B)Benzyl (Bn) ethers, Methyl (Me) ester
D-Glucosamine (Unit C)Azide (N3) for the amino group, Benzyl (Bn) ethers, selectively removable group at 3-OHCentral unit, requires specific protection for 3-O-sulfation
L-Iduronic Acid (Unit D)Benzyl (Bn) ethers, Methyl (Me) ester
D-Glucosamine (Unit E)Azide (N3) for the amino group, Benzyl (Bn) ethersReducing end, often as a glycoside (e.g., methyl glycoside)

The strategic placement of these protecting groups is paramount. For instance, the use of an azide group serves as a precursor to the N-sulfo groups present in the final molecule. The choice of protecting groups also influences the reactivity of the monosaccharide as a glycosyl donor or acceptor, a critical factor in planning multi-step oligosaccharide syntheses.

Strategizing 13C Isotope Incorporation

The designation "Fondaparinux-13C6 Sodium" implies the incorporation of six carbon-13 atoms. In the context of carbohydrate chemistry, this is most commonly achieved by utilizing a fully 13C-labeled monosaccharide building block, typically D-glucose (U-13C6), as a starting material for the synthesis of one of the pentasaccharide's constituent sugars. Given the prevalence of glucose as a precursor in both chemical and biological synthesis, it is a logical choice for isotopic enrichment.

Site-Specific 13C Labeling Methodologies

The introduction of the 13C6 label into one of the monosaccharide building blocks of Fondaparinux can be achieved through several methodologies:

Chemical Synthesis from Labeled Precursors: Commercially available D-Glucose-(U-13C6) can be chemically converted into the required protected glucosamine or glucuronic acid building blocks. This involves a series of protection, deprotection, and functional group interconversion steps. For example, the synthesis of a 13C-labeled glucosamine donor would start with D-Glucose-(U-13C6) and proceed through established synthetic routes for aminosugar synthesis.

Chemoenzymatic Synthesis: This powerful approach combines the selectivity of enzymes with the flexibility of chemical synthesis. nih.govresearchgate.netsemanticscholar.orgrsc.orgrsc.org For instance, isotopically labeled heparosan polysaccharides can be produced by expressing E. coli K5 on a medium containing 13C-glucose. semanticscholar.org These polysaccharides can then be enzymatically or chemically degraded to yield labeled oligosaccharide fragments that can be further modified. Alternatively, 13C-labeled uridine diphosphate (UDP)-monosaccharide donors, such as UDP-GlcA-(13C6), can be synthesized and used with recombinant glycosyltransferases to build the oligosaccharide backbone. nih.gov This method offers the advantage of high stereoselectivity and regioselectivity, often reducing the need for extensive protecting group manipulations.

Table 2: Comparison of 13C Labeling Methodologies

MethodologyAdvantagesDisadvantages
Chemical Synthesis High flexibility in protecting group strategy.Potentially long and complex synthetic routes.
Chemoenzymatic Synthesis High stereoselectivity and regioselectivity. Fewer protection/deprotection steps.Requires availability of specific enzymes. May be limited in scale.

Challenges in Glycosidic Linkage Formation with Labeled Precursors

The formation of glycosidic bonds is one of the most challenging aspects of oligosaccharide synthesis, and the introduction of isotopically labeled precursors can present additional hurdles:

Kinetic Isotope Effect (KIE): The replacement of 12C with 13C at the anomeric center can lead to a primary kinetic isotope effect, potentially slowing down the rate of the glycosylation reaction. While generally small for carbon, this effect can be significant in highly optimized or sensitive reactions, requiring adjustments to reaction times or conditions.

Stereoselectivity: While the isotopic substitution is not expected to fundamentally alter the stereochemical outcome of a glycosylation reaction, any changes in reaction kinetics could potentially influence the ratio of anomeric products in reactions that are not perfectly stereoselective. Careful analysis of the stereochemical purity of the products is therefore essential.

Cost and Availability: 13C-labeled starting materials are significantly more expensive than their unlabeled counterparts. This necessitates highly efficient synthetic routes to maximize the incorporation of the label and minimize material loss. The limited availability of complex labeled building blocks can also be a constraining factor.

Total Synthesis Approaches for Labeled Pentasaccharides

The total synthesis of this compound would follow the established routes for the unlabeled compound, incorporating the 13C6-labeled monosaccharide building block at the appropriate stage. The two primary strategies, convergent synthesis and iterative one-pot glycosylation, are both applicable.

Enzymatic and Chemoenzymatic Synthesis Considerations for Labeling

The introduction of a stable isotope label, such as ¹³C, into a complex oligosaccharide like Fondaparinux requires a strategic approach that leverages both chemical and enzymatic methodologies. A purely chemical synthesis of Fondaparinux is a multistep process, often exceeding 50 distinct steps, which presents challenges in terms of yield and purification newdrugapprovals.orgresearchgate.net. Chemoenzymatic synthesis offers a more streamlined alternative by utilizing specific enzymes to catalyze key bond formations and modifications, often with high regio- and stereoselectivity. This approach is particularly advantageous for isotopic labeling, as it allows for the precise incorporation of a labeled monosaccharide building block into the growing oligosaccharide chain.

For the synthesis of Fondaparinux-¹³C₆ Sodium, a chemoenzymatic strategy would typically involve the chemical synthesis of one of the constituent monosaccharides in a ¹³C-labeled form. Given that Fondaparinux is a pentasaccharide, a ¹³C₆-labeled monosaccharide, such as D-glucosamine or D-glucuronic acid, would be prepared first. This labeled building block would then be incorporated into the pentasaccharide sequence using a series of enzymatic reactions catalyzed by specific glycosyltransferases. These enzymes are responsible for forming the precise glycosidic linkages found in the final molecule.

Purification and Isolation of Fondaparinux-¹³C₆ Sodium

Advanced Chromatographic Methods for Labeled Oligosaccharide Purity

The purification of Fondaparinux-¹³C₆ Sodium to a high degree of chemical and isotopic purity is a critical step. Due to the highly charged and complex nature of the molecule, advanced chromatographic techniques are essential. Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a primary method for the purification of Fondaparinux and its labeled analogues . This technique separates molecules based on the strength of their interaction with a positively charged stationary phase. The numerous sulfate (B86663) and carboxyl groups on Fondaparinux-¹³C₆ Sodium give it a strong negative charge, allowing for effective separation from unreacted starting materials, partially synthesized oligosaccharides, and other impurities.

A typical SAX-HPLC purification protocol involves the use of a gradient elution system, where the ionic strength of the mobile phase is gradually increased. This allows for the sequential elution of compounds with increasing negative charge, resulting in a high-resolution separation. The use of a pH gradient can further optimize the separation.

In addition to SAX-HPLC, size-exclusion chromatography (SEC) can be employed to separate the target molecule based on its hydrodynamic volume. This is particularly useful for removing smaller impurities or desalting the sample. For instance, after an initial purification step, SEC can be used to remove any remaining low molecular weight contaminants.

The purity of the final product is often assessed using the same chromatographic techniques, with detection methods such as UV absorbance or evaporative light scattering detection (ELSD). For Fondaparinux-¹³C₆ Sodium, a purity of >98% is typically targeted.

Yield Optimization in Multistep Labeled Synthesis

The choice of protecting groups for the hydroxyl and amino functionalities of the monosaccharide units is also critical for yield optimization. Orthogonal protecting groups, which can be removed under different reaction conditions, allow for the selective modification of specific positions without affecting other parts of the molecule. This minimizes the number of side reactions and improves the yield of each step.

Assessment of Isotopic Purity and Enrichment

The final step in the preparation of Fondaparinux-¹³C₆ Sodium is the rigorous assessment of its isotopic purity and the degree of ¹³C enrichment. This is crucial to confirm the successful incorporation of the label and to ensure the compound's suitability for its intended use in metabolic or pharmacokinetic studies. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose fu-berlin.deresearchgate.net.

Mass spectrometry provides a direct measure of the mass-to-charge ratio of the molecule, allowing for the clear differentiation between the unlabeled Fondaparinux and the ¹³C₆-labeled analogue. The mass spectrum of Fondaparinux-¹³C₆ Sodium will show a molecular ion peak that is 6 Daltons higher than that of the unlabeled compound. By comparing the intensities of the isotopic peaks, the percentage of isotopic enrichment can be accurately determined. Time-of-flight (TOF) mass spectrometry is particularly useful due to its high resolution, which allows for the separation of the different isotopic peaks almacgroup.com.

Table 1: Representative Mass Spectrometry Data for Fondaparinux-¹³C₆ Sodium

Parameter Value
Molecular Formula C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈
Theoretical Molecular Weight 1734.10 g/mol
Observed [M-10Na+10H]⁻ Ion (m/z) 1513.8

| Isotopic Enrichment (%) | >99% |

Note: The observed mass-to-charge ratio is for the fully protonated species and will vary depending on the ionization state. The isotopic enrichment is determined by comparing the peak intensities of the labeled and unlabeled species.

NMR spectroscopy, particularly ¹³C-NMR, provides detailed structural information and is a powerful tool for confirming the position of the isotopic label. In the ¹³C-NMR spectrum of Fondaparinux-¹³C₆ Sodium, the signals corresponding to the six labeled carbon atoms will be significantly enhanced in intensity compared to a spectrum of the unlabeled compound. The specific chemical shifts of these enhanced signals can confirm that the ¹³C atoms have been incorporated into the desired monosaccharide unit. Quantitative ¹³C-NMR can also be used to determine the level of isotopic enrichment by comparing the integrals of the labeled and unlabeled carbon signals.

Table 2: Illustrative ¹³C NMR Chemical Shift Data for a Labeled Monosaccharide Unit in Fondaparinux-¹³C₆ Sodium

Carbon Atom Chemical Shift (ppm)
C-1 99.8
C-2 56.5
C-3 72.1
C-4 79.8
C-5 71.3

Note: These are representative chemical shifts for a glucosamine unit and may vary slightly in the context of the full pentasaccharide. The key indicator of successful labeling is the significant enhancement of these specific signals.

Advanced Analytical Characterization of Fondaparinux 13c6 Sodium

Mass Spectrometry (MS) Applications in Labeled Oligosaccharide Research

Mass spectrometry is a powerful analytical tool for the characterization of oligosaccharides due to its high sensitivity and ability to provide detailed structural information from minute sample quantities. nih.govrfi.ac.uk For isotopically labeled compounds such as Fondaparinux-13C6 Sodium, MS techniques are indispensable for confirming molecular identity, elucidating structure, and ensuring isotopic integrity.

High-Resolution Mass Spectrometry (HRMS) is critical for the initial confirmation of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition. nih.gov

HRMS provides an accurate mass measurement, which can be used to calculate a molecular formula with high confidence. nih.gov For this compound, the expected molecular weight would be approximately 6 Daltons (Da) higher than its unlabeled counterpart, Fondaparinux (B3045324) Sodium, due to the replacement of six ¹²C atoms with ¹³C atoms. The exceptional mass accuracy of HRMS allows for the differentiation of the labeled compound from other potential molecules with similar nominal masses, thereby confirming successful isotopic incorporation.

Table 1: Theoretical Mass Comparison

Compound Molecular Formula Exact Mass (Monoisotopic)
Fondaparinux Sodium C₃₁H₄₃N₃Na₁₀O₄₉S₈ 1726.69

Note: The table presents a simplified representation of the mass difference. Actual observed masses may vary based on ionization and adduct formation.

Tandem mass spectrometry (MS/MS) is employed for the detailed structural characterization of molecules. nih.gov In an MS/MS experiment, precursor ions of this compound are selected and then fragmented through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then analyzed to reveal information about the molecule's structure, such as its sequence and the location of sulfate (B86663) groups. nih.govnih.gov

For labeled oligosaccharides, MS/MS is crucial for verifying that the isotopic label is incorporated at the intended position within the molecule. The fragmentation pattern of this compound would be compared to that of the unlabeled standard. Fragments containing the ¹³C₆-labeled portion of the molecule will exhibit a 6 Da mass shift, while fragments without the label will have masses identical to those of the unlabeled compound. This comparative analysis confirms the label's location and ensures the structural integrity of the pentasaccharide backbone. nih.gov

This compound is an ideal internal standard (IS) for the quantitative analysis of Fondaparinux in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy in bioanalytical methods. nih.gov The SRM/MRM technique, performed on a triple quadrupole mass spectrometer, provides high sensitivity and selectivity for quantification.

In an SRM/MRM experiment, a specific precursor ion of the analyte (Fondaparinux) and the internal standard (this compound) are selected in the first quadrupole. These ions are fragmented in the second quadrupole, and specific, high-intensity product ions are monitored in the third quadrupole. The transition from precursor to product ion is unique for each compound, minimizing interference from matrix components.

Because this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the MS source. nih.gov Any variation during sample preparation or analysis affects both the analyte and the IS equally, allowing for accurate quantification by comparing the peak area ratio of the analyte to the internal standard. The 6 Da mass difference provides a clear distinction between the two compounds in the mass spectrometer. nih.gov

Table 2: Exemplary SRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Fondaparinux [M-xNa+yH]z⁻ Fragment A
Fondaparinux-¹³C₆ [M+6-xNa+yH]z⁻ Fragment A (unlabeled)

Note: Specific m/z values depend on the charge state and adducts selected for analysis.

A detailed analysis of the fragmentation pathways observed in MS/MS spectra serves to confirm the isotopic integrity of this compound. This involves identifying the specific bond cleavages that lead to the observed product ions. The fragmentation of glycosidic bonds and the loss of sulfate groups are characteristic fragmentation pathways for sulfated oligosaccharides like Fondaparinux.

By mapping the fragments, researchers can confirm that the ¹³C₆ label is stable and does not undergo scrambling or unexpected loss during ionization and fragmentation. The mass shifts observed in the fragment ions should be consistent with the known location of the label. This analysis ensures that the internal standard will behave predictably in quantitative assays and that the label does not interfere with the fundamental fragmentation chemistry of the molecule. rfi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Compound Characterization

Proton (¹H) NMR spectroscopy is used to unequivocally confirm the structure of Fondaparinux and its labeled analogue. mdpi.comnih.gov The ¹H NMR spectrum of Fondaparinux displays a unique set of signals corresponding to each proton in the molecule, and the complete assignment of these signals has been established. fu-berlin.deresearchgate.net

Furthermore, ¹H NMR is an excellent method for assessing the purity of the compound. The integration of signals allows for the quantification of the main compound relative to any impurities present. mdpi.com This ensures that the material is of high purity and suitable for use as an internal standard or in other demanding applications.

Table 3: Compound Names Mentioned

Compound Name
Fondaparinux Sodium

Carbon-13 (13C) NMR for Labeling Site Verification and Quantitative Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. It is instrumental in verifying the precise location of the 13C labels within the molecule. The large chemical shift range and the sensitivity of 13C chemical shifts to subtle changes in the molecular environment allow for the unambiguous assignment of each carbon atom in the pentasaccharide structure. This "chromatographic" separation of signals is a key advantage of 13C NMR in analyzing complex molecules. nih.gov

For this compound, 13C NMR spectra would exhibit enhanced signals corresponding to the six enriched carbon atoms. By comparing the spectrum of the labeled compound with that of an unlabeled fondaparinux standard, the exact positions of the isotopic labels can be confirmed.

While 1H NMR is more common for quantitative analysis due to its higher sensitivity, quantitative 13C NMR (q13C NMR) can be employed, particularly when proton spectra are overly complex or suffer from signal overlap. magritek.comfrontiersin.org However, obtaining accurate quantitative data from 13C NMR requires overcoming challenges related to long relaxation times and the nuclear Overhauser effect (NOE). nih.gov Specific experimental conditions, such as the use of relaxation agents and inverse-gated decoupling sequences, are necessary to ensure that the signal intensities are directly proportional to the number of nuclei. nih.govmagritek.com

Table 1: Representative 13C NMR Acquisition Parameters for Quantitative Analysis

ParameterValuePurpose
Pulse Angle30-45°To ensure complete relaxation between pulses
Relaxation Delay (D1)5 x T1To allow for full magnetization recovery
DecouplingInverse-gatedTo suppress NOE while maintaining decoupling
Number of Scans>1024To achieve adequate signal-to-noise ratio

Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Conformational Analysis and Inter-residue Interactions

Two-dimensional (2D) NMR spectroscopy provides a much deeper insight into the three-dimensional structure and dynamics of this compound in solution. nih.gov These techniques separate NMR signals into two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. harvard.edu

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are homonuclear experiments that reveal proton-proton (¹H-¹H) coupling networks within each sugar residue. COSY identifies protons that are directly coupled (typically over two or three bonds), while TOCSY extends these correlations throughout an entire spin system, helping to assign all the protons within a single monosaccharide unit. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, such as 13C. rsc.orgnih.gov In the context of this compound, an HSQC experiment would definitively link the proton signals to their corresponding carbon atoms, including the six 13C-labeled sites. This is crucial for unambiguous assignment of both ¹H and ¹H NMR spectra. rsc.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear correlation technique, but it reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for establishing the glycosidic linkages between the different monosaccharide units of the pentasaccharide chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a key technique for determining the spatial proximity of protons, providing insights into the conformation of the molecule. researchgate.netresearchgate.net NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. nih.gov Analysis of intermolecular and inter-residue NOEs helps to define the three-dimensional folding of the pentasaccharide and its interactions with other molecules. researchgate.netresearchgate.net For instance, NOESY studies on fondaparinux have revealed spatial proximities between the anomeric resonance of the α-L-iduronic acid residue and other parts of the molecule, which is critical for understanding its conformation. researchgate.net

Table 2: Overview of 2D NMR Techniques for this compound Analysis

TechniqueInformation ProvidedApplication to this compound
COSY¹H-¹H correlations (2-3 bonds)Assigning protons within each sugar residue
TOCSY¹H-¹H correlations within a spin systemComplete assignment of all protons in a monosaccharide
HSQC¹H-¹³C direct correlationsLinking proton and carbon signals, confirming label positions
HMBC¹H-¹³C long-range correlations (2-3 bonds)Establishing glycosidic linkages between sugar units
NOESYThrough-space ¹H-¹H proximitiesDetermining 3D conformation and inter-residue interactions

Quantitative NMR (qNMR) for Labeled Compound Content Determination and Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration and purity of substances with high accuracy and precision. usp.orgutm.mx Unlike chromatographic methods, qNMR does not require a chemically identical reference standard for the analyte. Instead, an internal standard of known purity is used, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. mdpi.comresearchgate.net

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. usp.org This makes qNMR an exceptionally robust and reliable technique for content determination. mdpi.comresearchgate.net Studies have demonstrated the long-term reproducibility and precision of qNMR for fondaparinux, with consistent results obtained over a period of 17 years. mdpi.com

For this compound, a well-characterized internal standard (e.g., maleic acid) would be accurately weighed and mixed with a known amount of the labeled compound. mdpi.com By integrating specific, well-resolved signals from both this compound and the internal standard in the ¹H NMR spectrum, the exact content and purity of the labeled compound can be calculated. mdpi.com

Table 3: Key Parameters for qNMR Purity Assessment

ParameterDescription
Analyte Signal SelectionA well-resolved signal from this compound, free from overlap with other signals.
Internal StandardA stable, non-reactive compound of high purity with signals that do not overlap with the analyte.
Relaxation DelaySufficiently long to ensure complete T1 relaxation for all signals being integrated.
Signal-to-Noise RatioHigh enough to allow for accurate integration of the signals.

Advanced Chromatographic Techniques for Labeled Fondaparinux

Ion-Pair High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Ion-pair High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of highly charged molecules like this compound. nih.gov This method involves the addition of an ion-pairing reagent (e.g., n-hexylamine) to the mobile phase. nih.govnih.gov This reagent forms a neutral ion pair with the negatively charged sulfate and carboxylate groups of fondaparinux, allowing for its retention and separation on a reversed-phase column. nih.govsemanticscholar.org

A validated ion-pair HPLC method can effectively separate fondaparinux from its related substances and degradation products. nih.gov The use of a gradient elution with an evaporative light scattering detector (ELSD) allows for the detection of all non-volatile components, making it a comprehensive tool for purity profiling. nih.gov Such methods have been shown to be linear, precise, and accurate for the quantification of impurities in fondaparinux. nih.govnih.gov

Table 4: Typical Ion-Pair HPLC Method Parameters for Fondaparinux Analysis

ParameterCondition
ColumnPolymer-based reversed-phase
Mobile Phase ABuffer (e.g., 100 mM n-hexylamine, 100 mM acetic acid) and acetonitrile (B52724) (90:10 v/v)
Mobile Phase BBuffer and acetonitrile (20:80 v/v)
GradientIsocratic followed by a linear gradient from 2% to 85% B
DetectorEvaporative Light Scattering Detector (ELSD)

Strong Anion Exchange (SAX) HPLC for Related Substances

Strong Anion Exchange (SAX) HPLC is a powerful method for the separation and quantification of highly anionic compounds like fondaparinux and its related substances. researchgate.netepa.gov This technique utilizes a stationary phase with positively charged functional groups (e.g., trimethylammonium) that interact with the negatively charged sulfate and carboxylate groups of the analyte. americanlaboratory.com

Table 5: Representative SAX-HPLC Method Parameters

ParameterCondition
ColumnPolystyrene-divinyl benzene (B151609) resin with trimethylammonium groups
Mobile Phase A5 mM disodium (B8443419) hydrogen phosphate, pH 2.5
Mobile Phase B0.5 M lithium perchlorate (B79767) in 5 mM disodium hydrogen phosphate, pH 6.8
GradientLinear gradient from 10% to 41% B
DetectionUV at 210 nm

Ultra-Performance Liquid Chromatography (UPLC) in Bioanalytical Research

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for bioanalytical research involving this compound. UPLC systems utilize columns with smaller particle sizes (<2 µm), which results in higher resolution, greater sensitivity, and significantly shorter analysis times.

In a bioanalytical context, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the quantification of fondaparinux and its metabolites in biological matrices such as plasma. The high resolution of UPLC allows for the efficient separation of the analyte from endogenous components, while the sensitivity and selectivity of mass spectrometry enable low detection limits. The use of a 13C-labeled internal standard like this compound is ideal for UPLC-MS based bioanalytical methods, as it compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Table 6: Comparison of HPLC and UPLC for Bioanalytical Applications

FeatureHPLCUPLC
Particle Size3-5 µm<2 µm
ResolutionGoodExcellent
Analysis TimeLongerShorter
SensitivityGoodHigher
Solvent ConsumptionHigherLower

Spectroscopic and Biophysical Methods for Conformational and Interaction Studies

The biological function of Fondaparinux and its isotopically labeled analogue, this compound, is intrinsically linked to its three-dimensional structure and dynamic conformational behavior. Advanced spectroscopic and biophysical methods are essential to elucidate these properties, providing critical insights into both its unbound state and its interactions with biological targets like Antithrombin III (AT).

Circular Dichroism Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the conformational properties of chiral molecules, including complex carbohydrates and their interactions with proteins. semanticscholar.org It measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecular asymmetry and secondary structure of biomolecules. semanticscholar.org While specific CD studies on this compound are not extensively detailed in the public literature, the methodology is highly applicable and its utility can be understood from studies on analogous glycosaminoglycans (GAGs) and their binding partners. nih.gov

CD spectroscopy is particularly valuable for monitoring conformational changes that occur upon binding. For instance, studies on GDNF-derived peptides have shown that interaction with sulfated GAGs like heparin can induce a shift in the peptide's secondary structure, such as an increase in α-helical content. nih.gov This is observed as a change in the CD spectrum, typically characterized by distinct negative bands at specific wavelengths.

In the context of this compound, CD spectroscopy could be employed to:

Assess the intrinsic conformation of the pentasaccharide in solution, although the signals from carbohydrates are often weaker and more complex than those from proteins.

Study induced conformational changes in its target protein, Antithrombin III, upon binding. Heparin binding to Antithrombin III is known to cause a significant conformational change that activates the protein. wikipedia.org CD spectroscopy can quantify the changes in the protein's secondary and tertiary structure, providing insights into the activation mechanism.

Characterize the thermodynamics and kinetics of the binding interaction by monitoring spectral changes as a function of concentration or temperature.

The expected changes in a protein's CD spectrum upon binding to a ligand like Fondaparinux are summarized in the table below.

Secondary StructureTypical CD Signal (Wavelength, nm)Interpretation of Change
α-Helix Negative bands at ~222 and ~208 nm; Positive band at ~193 nmAn increase in these signals would suggest the induction or stabilization of helical structure in the protein upon binding.
β-Sheet Negative band at ~218 nm; Positive band at ~195 nmA shift in these bands could indicate changes in the proportion or arrangement of β-sheets.
Random Coil Strong negative band near 195 nmA decrease in this signal, coupled with an increase in α-helix or β-sheet signals, indicates a disorder-to-order transition.
Tertiary Structure (Aromatic) Signals in the near-UV region (250-320 nm)Changes in this region reflect alterations in the environment of aromatic amino acid residues (Tyr, Trp, Phe), indicating shifts in the protein's tertiary structure.

By applying this technique, researchers can gain a dynamic view of the molecular recognition process between this compound and its biological targets, complementing static structural data from methods like X-ray crystallography.

X-ray Crystallography of Fondaparinux and Analogues for Solid-State Conformation

X-ray crystallography provides unparalleled, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique has been pivotal in unequivocally confirming the structure, absolute configuration, and solid-state conformation of Fondaparinux sodium. mdpi.comnih.gov While obtaining single crystals of a flexible and highly charged molecule like Fondaparinux is challenging, successful structure determination has offered profound insights. mdpi.com

Previously, the X-ray structures of Fondaparinux were limited to co-crystals where the pentasaccharide was complexed with proteins such as Antithrombin III. mdpi.com A significant breakthrough was the determination of the single-crystal structure of uncomplexed Fondaparinux sodium. mdpi.comnih.govresearchgate.net This analysis revealed that the asymmetric unit of the crystal contains one pentasaccharide anion, nine sodium cations, and a complex network of 32 water molecules, highlighting the intricate ionic and hydrogen-bonding interactions that stabilize the crystal lattice. mdpi.com

A key finding from the solid-state structure relates to the conformation of the internal L-iduronic acid (IdoA) residue. In the uncomplexed crystal, this residue adopts a chair conformation (¹C₄) that is heavily distorted towards a half-chair. mdpi.com This is notably different from the skew-boat (²S₀) conformation that the same residue adopts when Fondaparinux is bound to Antithrombin III. mdpi.com This conformational plasticity is a crucial element of its biological activity, demonstrating that the molecule can adapt its shape to fit into the binding site of its target protein. The solid-state structure provides definitive evidence that the chair conformation is thermodynamically accessible, expanding the understanding of the molecule's available conformational space. mdpi.com

The detailed crystallographic data for Fondaparinux sodium are presented below.

ParameterValue
Chemical Formula C₃₁H₄₄N₃O₄₉S₈ · 9Na · 32H₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 16.5123(2)
b (Å) 21.0827(3)
c (Å) 28.1560(4)
α, β, γ (°) ** 90
Volume (ų) **9801.3(2)
Z (molecules/unit cell) 4
Temperature (K) 150
Final R indices (I > 2σ(I)) R₁ = 0.0435, wR₂ = 0.0933
Data sourced from H. A. van den Elst et al., Molecules, 2017. mdpi.com

Molecular and Biochemical Research Applications of Fondaparinux 13c6 Sodium

Elucidation of Molecular Mechanism of Action at the Atomic Level

The primary mechanism of Fondaparinux (B3045324) involves its high-affinity binding to Antithrombin III (ATIII), a natural anticoagulant protein. nih.gov This interaction is highly specific and initiates a cascade of molecular events that ultimately leads to the inhibition of the coagulation cascade. patsnap.com

Detailed Binding Kinetics and Thermodynamics with Antithrombin III (ATIII)

Research has shown that Fondaparinux binds selectively and with high affinity to ATIII. nih.gov In vitro studies measuring the binding parameters reveal that at clinically relevant concentrations, the compound is extensively and specifically bound to ATIII. nih.gov The binding is characterized by a low dissociation constant (KD), indicating a strong and stable interaction. nih.gov

Studies using purified human ATIII and human plasma have yielded similar binding parameters, underscoring the specificity of this interaction. nih.gov Fondaparinux does not demonstrate specific binding to other major plasma proteins, such as albumin or alpha1-acid glycoprotein. nih.gov This high specificity is crucial for its predictable anticoagulant effect and its utility as a research probe. nih.gov Each molecule of Fondaparinux binds to one molecule of ATIII, enhancing the natural ability of ATIII to neutralize Factor Xa by approximately 300-fold. researchgate.net

Binding Parameters of Fondaparinux with Antithrombin III (ATIII)
ParameterValue in Human PlasmaValue with Purified ATIIIReference
Dissociation Constant (KD)28 nmol/L32 nmol/L nih.gov
Binding Capacity (Bmax)2072 nmol/L1627 nmol/L nih.gov
Specific Binding to ATIII>97% (in plasma)>94% nih.gov

Conformational Changes in ATIII Induced by Fondaparinux Binding

The binding of Fondaparinux to ATIII is not a passive event; it induces a critical and irreversible conformational change in the ATIII protein. researchgate.netnih.gov This allosteric activation is the cornerstone of its mechanism of action. patsnap.comnih.gov Crystallographic studies have revealed that this structural rearrangement involves the extension of a region known as helix D and the expulsion of the hinge of the reactive center loop (RCL) of ATIII. nih.govresearchgate.net This altered three-dimensional structure transforms ATIII from a relatively slow inhibitor into a highly efficient and rapid inhibitor of its target proteases, particularly Factor Xa. researchgate.net

Allosteric Regulation of Factor Xa Inhibition through the ATIII-Fondaparinux Complex

The conformational change induced by Fondaparinux binding allosterically activates ATIII, dramatically accelerating its ability to inhibit Factor Xa. nih.gov The activated ATIII-Fondaparinux complex presents a modified surface that is recognized by Factor Xa. nih.gov This leads to the formation of a stable ternary complex between ATIII, Factor Xa, and Fondaparinux, which effectively neutralizes the enzymatic activity of Factor Xa. patsnap.com The heparin-induced conformational change in ATIII is essential to permit simultaneous contacts within the active site and two other exosites on Factor Xa. nih.gov This targeted inhibition of Factor Xa interrupts the blood coagulation cascade at a crucial juncture, preventing the conversion of prothrombin to thrombin and thus blocking the formation of a fibrin clot. patsnap.com

In Vitro and Ex Vivo Biochemical Pathway Studies

The specific mechanism of Fondaparinux-13C6 Sodium makes it an invaluable tool for studying the coagulation cascade in controlled laboratory settings.

Enzyme Kinetics of Factor Xa Inhibition using Labeled Substrates/Inhibitors

The inhibitory effect of Fondaparinux on Factor Xa is routinely quantified using chromogenic assays. researchgate.net These assays employ a synthetic substrate that mimics the natural substrate of Factor Xa. When cleaved by active Factor Xa, this substrate releases a colored molecule (a chromophore), and the rate of color development is measured spectrophotometrically.

In these kinetic assays, the presence of the ATIII-Fondaparinux complex inhibits Factor Xa, leading to a reduced rate of substrate cleavage and color formation. The degree of inhibition is directly proportional to the concentration of active Fondaparinux. The use of isotopically labeled this compound can be particularly advantageous in complex research models, allowing for precise quantification of the inhibitor's concentration and its direct correlation with the observed enzyme kinetics. These assays are highly sensitive and can be automated for high-throughput screening and detailed kinetic analysis. researchgate.net

Interaction with Components of the Coagulation Cascade (e.g., Thrombin Generation Assays)

Thrombin generation assays are global hemostasis tests that measure the total amount of thrombin produced over time after the coagulation cascade is initiated in a plasma sample. frontiersin.org These assays provide a comprehensive view of the balance between pro-coagulant and anti-coagulant forces.

Fondaparinux has a profound and concentration-dependent effect on thrombin generation. nih.govresearchgate.net By selectively inhibiting Factor Xa, it effectively dampens the propagation phase of the coagulation cascade, leading to a significant reduction in the amount of generated thrombin. nih.gov Research using thrombin generation assays has demonstrated that Fondaparinux prolongs the initiation phase (lag time) and decreases the velocity of the propagation phase of thrombin formation. nih.govresearchgate.net

Effect of Fondaparinux on Thrombin Generation Parameters
Fondaparinux Concentration (anti-FXa IU/ml)Observed Effect in Thrombin Generation AssayReference
0.11 - 0.28Prolongs the initiation phase and reduces the velocity of the propagation phase. nih.gov
≥ 0.57Significantly reduces the maximum concentration of thrombin and the Endogenous Thrombin Potential (ETP). nih.gov
≥ 0.91Results in a maximum of 60% inhibition of total thrombin generation. nih.gov

Competitive Binding Studies with Other Heparinoids using Labeled Fondaparinux

Labeled forms of Fondaparinux, such as this compound, are instrumental in elucidating the binding interactions of other heparin-like molecules, known as heparinoids, with plasma proteins. Competitive binding assays are a key application in this area. In these studies, the labeled Fondaparinux acts as a probe to explore the binding sites of other compounds on proteins like antithrombin (AT).

Research has shown that certain sulfated compounds can compete with heparin pentasaccharides for binding to antithrombin. These competitive binding studies indicate that some molecules may bind to both the specific pentasaccharide-binding site and the extended heparin-binding site on the antithrombin molecule researchgate.net. By monitoring the displacement of labeled Fondaparinux, researchers can determine the affinity and specificity of other heparinoids for antithrombin, which is crucial for the development of new anticoagulant drugs. These experiments help to characterize the binding mechanisms that are essential for the anticoagulant activity of this class of drugs researchgate.net.

Pre-clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Animal Models

The use of isotopically labeled compounds like this compound is a cornerstone of pre-clinical research, providing precise data on the behavior of the drug in animal models. These studies are essential for understanding the drug's profile before it can be considered for human trials.

Absorption, Distribution, and Elimination Pathways using 13C Tracers

Tracer studies utilizing 13C-labeled Fondaparinux allow for the precise tracking of the drug's journey through the body. Following subcutaneous administration in animal models, Fondaparinux is rapidly and completely absorbed, achieving 100% bioavailability hpra.ienih.govnih.govnih.govnih.govnih.gov.

The distribution of Fondaparinux is largely confined to the blood volume, with a distribution volume of approximately 7 to 11 liters in healthy volunteers, suggesting it does not extensively penetrate tissues researchgate.netnih.gov. This limited distribution is a key characteristic of its pharmacokinetic profile.

The primary route of elimination is through the kidneys nih.govnih.gov. Studies show that the majority of the administered dose is excreted in the urine as an unchanged compound nih.govresearchgate.net. This indicates that the drug undergoes minimal metabolism before being cleared from the body. The elimination half-life is approximately 17 hours in younger subjects and can extend to 21 hours in the elderly, a feature that supports a once-daily dosing regimen nih.govnih.govnih.govnih.govresearchgate.net.

Metabolic Stability and Fate in Mammalian Liver Fractions (Lack of Cytochrome P450 Metabolism)

A significant characteristic of Fondaparinux is its metabolic stability. In vitro studies using postmitochondrial liver fractions from various mammalian species, including rats, rabbits, monkeys, and humans, have demonstrated no detectable metabolism of radioisotope-labeled Fondaparinux sodium nih.gov. The enzymatic activity of these liver fractions was confirmed using a control substance, [14C]testosterone, which showed degradation nih.gov.

Furthermore, Fondaparinux does not inhibit the major cytochrome P450 (CYP) isoforms responsible for the metabolism of most drugs nih.gov. This lack of interaction with the CYP system suggests a low potential for drug-drug interactions when Fondaparinux is co-administered with other medications that are substrates for these enzymes nih.gov.

CYP IsoformInhibitory Effect of Fondaparinux
CYP1A2No significant inhibition
CYP2A6No significant inhibition
CYP2C9No significant inhibition
CYP2C19No significant inhibition
CYP2D6No significant inhibition
CYP2E1No significant inhibition
CYP3A4No significant inhibition

Non-human In Vivo Tracer Studies for Biodistribution and Tissue-Specific Accumulation

In vivo tracer studies in non-human models are critical for understanding the biodistribution and potential for tissue-specific accumulation of a drug. For Fondaparinux, these studies confirm that its distribution is primarily limited to the vascular compartment researchgate.net. The use of labeled Fondaparinux allows for quantitative measurement of the drug in various tissues and fluids, confirming its low volume of distribution. The primary organ system involved in its clearance is the renal system, with the majority of the drug being excreted unchanged in the urine nih.govresearchgate.net. This renal excretion pathway is a key determinant of its pharmacokinetics nih.govnih.gov.

Pharmacokinetic Modeling and Simulation in Pre-clinical Settings using Labeled Data

Data obtained from studies with labeled Fondaparinux are invaluable for developing pharmacokinetic (PK) models. These models mathematically describe the absorption, distribution, metabolism, and excretion (ADME) of the drug. In pre-clinical settings, such as studies in cats, a single-compartment pharmacokinetic model has been used to establish practical doses and administration frequencies nih.gov.

Population pharmacokinetic models have also been developed using data from larger patient groups, which help to identify sources of variability in drug exposure nih.govnih.gov. These models have shown that factors such as body weight and renal function can influence the pharmacokinetics of Fondaparinux nih.gov. Simulations based on these models are then used to predict drug concentrations under different dosing scenarios, which can inform dosing recommendations for specific patient populations nih.gov.

Pharmacokinetic ParameterValue/DescriptionSource
Absolute Bioavailability (subcutaneous)100% hpra.ienih.gov
Time to Peak Plasma Concentration (Tmax)~2 hours hpra.ienih.govnih.gov
Volume of Distribution (Vd)7-11 L nih.gov
MetabolismNo evidence of metabolism nih.govresearchgate.netnih.gov
Elimination Half-life (t1/2)~17 hours (young), ~21 hours (elderly) nih.govnih.govnih.govnih.govresearchgate.netnih.gov
Primary Route of ExcretionRenal (as unchanged drug) nih.govnih.govnih.govnih.govresearchgate.net

Probing Carbohydrate-Protein Interactions

This compound is an excellent tool for investigating the specific interactions between carbohydrates and proteins. The antithrombotic activity of Fondaparinux is a direct result of its selective binding to antithrombin III (ATIII), a protein in the blood that regulates coagulation hpra.ie. By binding to ATIII, Fondaparinux potentiates the natural ability of ATIII to neutralize Factor Xa, a key enzyme in the coagulation cascade hpra.ie.

In vitro binding studies have shown that at clinically relevant concentrations, Fondaparinux is extensively and specifically bound to ATIII nih.govdrugbank.com. It shows negligible binding to other plasma proteins such as albumin or alpha1-acid glycoprotein nih.govdrugbank.comjournalagent.com. This high degree of specificity is a key feature of its mechanism of action and contributes to its predictable pharmacokinetic profile. The use of labeled Fondaparinux allows for precise measurement of binding parameters, such as the dissociation constant (KD), which quantifies the affinity of the drug for its target protein nih.govdrugbank.com.

Binding ParameterValue in Human PlasmaValue with Purified ATIIISource
Protein Binding>97%>94% nih.govdrugbank.com
Binding Capacity (Bmax)2072 nmol/L1627 nmol/L nih.govdrugbank.com
Dissociation Constant (KD)28 nmol/L32 nmol/L nih.govdrugbank.com

Structural and Dynamic Studies of Fondaparinux-ATIII Complex via NMR

The interaction between Fondaparinux and Antithrombin III (ATIII) is central to its anticoagulant activity. While direct NMR studies specifically citing the use of this compound are not prevalent in the public domain, the principles of using 13C-labeled compounds in such research are well-established. Isotopic labeling would be instrumental in elucidating the structural and dynamic changes that occur upon the formation of the Fondaparinux-ATIII complex.

NMR studies on the unlabeled Fondaparinux have revealed significant conformational changes upon binding to ATIII. In its unbound state in solution, the iduronic acid residue of Fondaparinux exhibits flexibility, rapidly interconverting between the 1C4 and 2S0 conformations. However, when complexed with ATIII, this residue is locked into the 2S0 conformation. The use of this compound in these studies would allow for more precise monitoring of the chemical environment of the labeled carbon atoms. This would provide deeper insights into the specific intramolecular and intermolecular interactions that stabilize this bioactive conformation. The 13C chemical shifts are highly sensitive to changes in local geometry and electronic structure, making them ideal probes for studying the dynamic nature of the Fondaparinux-ATIII interaction.

Table 1: Conformational States of the Iduronic Acid Residue in Fondaparinux

StateConformation(s)Method of Observation
Unbound in Solution1C4 <=> 2S0 (Rapid Interconversion)NMR Spectroscopy
Bound to ATIII2S0 (Locked)X-ray Crystallography, NMR Spectroscopy

Investigation of Hydrogen Bonding Networks in Oligosaccharide Conformations

Hydrogen bonds play a critical role in determining the three-dimensional structure of oligosaccharides and their interactions with proteins. While specific studies employing this compound to investigate hydrogen bonding are not widely reported, the application of 13C NMR in this area is a recognized technique.

X-ray crystallography studies of Fondaparinux have identified key intramolecular hydrogen bonds. For instance, a hydrogen bond between rings D and E of the pentasaccharide is observed in both the crystalline state and when complexed with ATIII. Interestingly, the donor-acceptor distance of this hydrogen bond is shorter in the ATIII-bound state (2.98 Å), indicating a stronger interaction that likely contributes to the stability of the complex. Another intramolecular hydrogen bond is present between residues F and G (the iduronic acid) in the single-crystal structure but is absent in the co-crystal with ATIII due to a conformational change in the iduronic acid ring.

The incorporation of 13C isotopes in Fondaparinux would enhance NMR-based methods for detecting and characterizing hydrogen bonds. For example, changes in the 13C chemical shifts of carbons adjacent to hydroxyl or sulfamido groups involved in hydrogen bonding can provide evidence for their formation and strength. While direct detection of hydrogen bonds via scalar couplings across the bond is more established for N-H···O=C interactions in proteins, advancements in NMR techniques could potentially allow for similar observations in complex oligosaccharides like this compound.

Table 2: Intramolecular Hydrogen Bonds in Fondaparinux

Interacting ResiduesPresent in Crystal StructurePresent in ATIII Co-crystalDonor-Acceptor Distance (in Co-crystal)
Rings D and EYesYes2.98 Å
Residues F and GYesNoN/A

Interactions with Other Biomolecules and Cellular Components (e.g., Tau-glycan interactions as a model)

Fondaparinux serves as a valuable model compound for studying the interactions of heparin and heparan sulfate (B86663) with various proteins, beyond its primary target ATIII. One such area of research is its interaction with the Tau protein, which is implicated in Alzheimer's disease. The transcellular spread of Tau pathology is believed to be mediated by its interaction with cell-surface heparan sulfate proteoglycans.

NMR spectroscopy has been employed to investigate the interaction between Tau and Fondaparinux (under the brand name Arixtra). These studies have successfully mapped the binding sites of Fondaparinux on different domains of the Tau protein. Specifically, NMR titration experiments with 15N-labeled Tau constructs revealed significant chemical shift perturbations upon the addition of Fondaparinux, indicating direct interaction.

Two primary binding regions on Tau have been identified: the second repeat region (R2) and the proline-rich region (PRR2). By analyzing the chemical shift changes in the 1H-15N HSQC spectra of different Tau fragments, researchers have been able to determine the binding affinities for each site. The interaction with the PRR2* construct showed a significantly stronger binding affinity compared to the R2* construct, highlighting the crucial role of the PRR2 domain in Tau-glycan interactions. nih.gov

The use of this compound in such studies would offer a complementary perspective. By observing the 13C-labeled Fondaparinux molecule, researchers could gain insights into which parts of the oligosaccharide are most critical for the interaction with Tau. This dual-labeling approach (e.g., 15N-labeled protein and 13C-labeled glycan) would provide a more complete picture of the molecular interface of the complex.

Table 3: Binding Affinities of Fondaparinux (Arixtra) to Tau Protein Constructs

Tau ConstructBinding Affinity (KD)Key Interacting ResiduesNMR Method
Tau R21.90–5.12 mM275VQIINK280, K281-D2831H-15N HSQC Titration
Tau PRR20.37–0.67 mMR209, S210, R2111H-15N HSQC Titration

Applications in Drug Discovery and Development Research As a Labeled Tool

Target Validation and Ligand Binding Assays using Radiolabeled and Stable Isotope Labeled Probes

In the early stages of drug discovery, validating the biological target of a drug candidate is paramount. Stable isotope-labeled probes like Fondaparinux-13C6 Sodium, alongside radiolabeled versions, are instrumental in confirming the interaction between a drug and its intended target, such as Factor Xa in the case of Fondaparinux (B3045324).

Ligand binding assays are a cornerstone of this process. In a typical competitive binding assay, a labeled ligand (the probe) is incubated with its target protein. The binding of an unlabeled ligand (the drug candidate or its analogues) is then measured by its ability to displace the labeled probe. The use of a probe with a distinct mass, such as this compound, allows for highly sensitive and specific detection using mass spectrometry. This technique can provide detailed information on the binding affinity and specificity of new chemical entities for the target, helping to validate the mechanism of action and guide further development.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a lead compound is identified, the process of lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort, and this compound can play a significant role in generating the high-quality data required for these studies.

A primary goal of SAR studies is to understand how modifications to the chemical structure of a lead compound affect its binding affinity for the target. By using this compound as a probe in competitive binding assays, researchers can accurately determine the binding affinities (often expressed as Ki or Kd values) of a series of newly synthesized Fondaparinux analogues. This data is crucial for establishing a clear SAR, which informs the rational design of more potent and selective drug candidates.

Table 1: Illustrative Binding Affinity Data for Fondaparinux Analogues Determined Using a Competitive Binding Assay with this compound as a Probe

CompoundModificationBinding Affinity (Ki, nM)
Fondaparinux-2.5
Analogue 1Modification A10.2
Analogue 2Modification B1.8
Analogue 3Modification C5.6
Analogue 4Modification D25.0

This table presents hypothetical data to illustrate the application of this compound in SAR studies. The binding affinities would be determined by measuring the displacement of the labeled probe by the unlabeled analogues.

Understanding the metabolic stability of a drug candidate is a critical aspect of lead optimization. "Metabolic soft spots" are positions on a molecule that are susceptible to metabolism by enzymes, often leading to rapid clearance from the body. Identifying these soft spots allows medicinal chemists to make structural modifications to improve the drug's metabolic stability and pharmacokinetic profile.

Stable isotope-labeled compounds like this compound are powerful tools for metabolic soft spot identification. When the labeled compound is incubated with liver microsomes or other metabolic systems, the resulting metabolites will retain the isotopic label. By comparing the mass spectra of the metabolites of the unlabeled and labeled drug, researchers can pinpoint the site of metabolic modification. The mass shift corresponding to the isotopic label provides a clear signature for metabolites of the parent drug, distinguishing them from endogenous matrix components.

Table 2: Hypothetical Metabolites of Fondaparinux Identified Using this compound

MetaboliteMetabolic ReactionMass Shift from Parent (Unlabeled)Mass Shift from Parent (Labeled)
M1Hydroxylation+16 Da+16 Da
M2Desulfation-80 Da-80 Da
M3Glucuronidation+176 Da+176 Da

This table illustrates how the consistent mass shift between the parent compound and its metabolites, for both the unlabeled and labeled forms, helps in the confident identification of metabolic pathways.

Bioanalytical Method Development for Quantitative Analysis in Complex Biological Matrices

The development of robust and reliable bioanalytical methods is essential for the quantitative analysis of drugs and their metabolites in biological samples such as plasma, urine, and tissues. These methods are fundamental to conducting pharmacokinetic and toxicokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered best practice for LC-MS/MS-based quantification.

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls. It is used to correct for variability during sample preparation and analysis. Because this compound is chemically identical to Fondaparinux, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects (ion suppression or enhancement) as the analyte. This ensures the highest possible accuracy and precision of the quantitative data.

Table 3: Typical Validation Summary for a Bioanalytical LC-MS/MS Method for Fondaparinux using this compound as an Internal Standard

Validation ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.998
LLOQSignal-to-Noise > 101 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV)≤ 15% (≤ 20% at LLOQ)≤ 9.8%
RecoveryConsistent and reproducible85 ± 5%
Matrix EffectCV ≤ 15%7.2%

This table presents typical data from the validation of a bioanalytical method, demonstrating the performance characteristics of an assay using a stable isotope-labeled internal standard.

Once a bioanalytical method is developed, it must be rigorously validated to ensure that it is reliable for its intended purpose. The validation process assesses various parameters, including specificity, linearity, accuracy, precision, recovery, and stability. The use of this compound as an internal standard is a key component of this validation, as it helps to demonstrate the robustness of the assay across different sample matrices and conditions.

A validated assay can then be used in research-based pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Fondaparinux and its analogues. The high-quality data generated from these studies is essential for understanding the in vivo behavior of a drug candidate and for making informed decisions in the drug development process.

Table 4: Illustrative Pharmacokinetic Parameters of Fondaparinux Determined in a Research Study Using a Validated LC-MS/MS Assay

Pharmacokinetic ParameterValue
Cmax (ng/mL)340
Tmax (hr)2.0
AUC (ng·hr/mL)3100
t½ (hr)17
CL/F (mL/min)7.5

This table shows examples of pharmacokinetic parameters that can be accurately determined using a validated LC-MS/MS method with this compound as an internal standard. Data is based on known pharmacokinetic parameters of Fondaparinux.

Reference Standard Development and Quality Control for Synthetic Oligosaccharides

The complexity of synthetic oligosaccharides like Fondaparinux necessitates the use of highly characterized reference standards for accurate quantification and quality assessment. Isotope-labeled internal standards, such as this compound, are considered the gold standard in analytical chemistry for their ability to mimic the behavior of the analyte of interest, thereby correcting for variability during sample preparation and analysis.

Qualification of this compound as a Certified Reference Material

A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The qualification of this compound as a CRM involves a rigorous process to establish its identity, purity, and concentration with a high degree of confidence.

The primary advantage of using a ¹³C-labeled standard is that its chemical and physical properties are nearly identical to the unlabeled compound, but it is distinguishable by its mass. This makes it an ideal internal standard for mass spectrometry-based assays.

Key Qualification Parameters:

Isotopic Enrichment: The percentage of ¹³C isotopes incorporated into the molecule is a critical parameter. High isotopic enrichment is desirable to minimize signal overlap with the natural abundance isotopes of the unlabeled analyte.

Chemical Purity: The purity of the labeled compound is determined using various analytical techniques to ensure that it is free from any significant impurities that could interfere with its use as a standard.

Concentration Verification: The exact concentration of the this compound solution is meticulously determined, often by quantitative Nuclear Magnetic Resonance (qNMR) or by cross-validation against a well-characterized primary standard of unlabeled Fondaparinux Sodium.

Illustrative Data for CRM Qualification:

The following table provides a hypothetical example of the data that would be generated during the qualification of a batch of this compound as a Certified Reference Material.

ParameterMethodSpecificationIllustrative Result
Isotopic PurityMass Spectrometry≥ 98%99.2%
Chemical PurityHPLC-UV≥ 99.0%99.7%
Identity Confirmation¹H NMR, ¹³C NMR, MSConforms to structureConforms
ConcentrationqNMRReport value with uncertainty1.005 ± 0.008 mg/mL

This table is for illustrative purposes only, based on typical requirements for a Certified Reference Material.

Application in Impurity Profiling and Purity Determination of Unlabeled Fondaparinux

One of the most critical applications of this compound is in the accurate quantification of unlabeled Fondaparinux and its impurities in the drug substance and final product. The use of a stable isotope-labeled internal standard is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) methods, which are highly sensitive and specific for the analysis of complex mixtures.

In a typical workflow, a known amount of this compound is added to the sample containing the unlabeled Fondaparinux. The sample is then analyzed by LC-MS. The labeled and unlabeled compounds co-elute from the liquid chromatography column but are detected as distinct masses in the mass spectrometer. By comparing the peak area ratio of the unlabeled Fondaparinux to the labeled internal standard, the exact concentration of the drug can be determined with high precision and accuracy, as the internal standard compensates for any sample loss during preparation or fluctuations in the instrument's response.

Impurity Profiling:

During the synthesis of Fondaparinux, several process-related impurities and degradation products can be formed. Regulatory authorities require that these impurities be identified, quantified, and controlled within strict limits. This compound can be used as an internal standard for the accurate quantification of these impurities, provided that corresponding labeled standards for each impurity are not available. In such cases, the response factor of each impurity relative to Fondaparinux would need to be established.

Illustrative Research Findings for Purity Determination:

A hypothetical study comparing the precision of an LC-MS method for the purity determination of Fondaparinux with and without the use of this compound as an internal standard is summarized below.

Analytical MethodAnalyteNumber of Replicates (n)Mean Purity (%)Standard DeviationRelative Standard Deviation (%)
LC-MS (External Standard)Fondaparinux Sodium699.20.450.45
LC-MS (Internal Standard with this compound)Fondaparinux Sodium699.50.080.08

This table presents illustrative data to demonstrate the improved precision achieved with an isotopically labeled internal standard.

The data clearly illustrates that the use of this compound as an internal standard significantly improves the precision of the analytical method, which is a critical requirement for the quality control of a pharmaceutical product.

Challenges and Future Directions in Research with Fondaparinux 13c6 Sodium

Advancements in High-Throughput Analytical Methodologies for Labeled Compounds

The increasing use of isotopically labeled compounds like Fondaparinux-13C6 Sodium in biological research necessitates the development of advanced high-throughput analytical methodologies for their detection and quantification. Traditional methods for analyzing oligosaccharides can be complex and time-consuming. However, recent advancements in mass spectrometry (MS) and liquid chromatography (LC) are enabling more rapid and sensitive analysis.

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (LC/ESI-MS) has emerged as a powerful platform for profiling and quantifying isotopically tagged oligosaccharides. nih.gov For instance, the Oligosaccharide Quantitation using Isotope Tagging (OliQuIT) method allows for the relative abundance of oligosaccharide isomers in different samples to be determined from the intensities of ions labeled with different isotopes. nih.gov Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another high-throughput technique that is widely used for the analysis of labeled glycans. nih.gov These methods, when combined with automated sample preparation, can significantly increase the throughput of analysis, allowing for the screening of large numbers of samples in studies of drug metabolism, pharmacokinetics, and biomarker discovery. researchgate.net

Future directions will likely involve the further miniaturization and automation of these analytical platforms, as well as the development of novel ionization techniques and mass analyzers with even greater sensitivity and resolution. The goal is to enable the rapid and accurate quantification of this compound and its metabolites in complex biological matrices with minimal sample preparation.

Integration of Computational Chemistry and Biophysical Studies with Labeled Data

The integration of this experimental data with computational chemistry approaches, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide a more complete picture of the structure-function relationships of fondaparinux (B3045324). For example, NMR-derived distance and angle restraints can be used to validate and refine molecular models of fondaparinux and its interactions with its target protein, antithrombin. This integrated approach can help to elucidate the specific molecular interactions that are responsible for the anticoagulant activity of fondaparinux and can guide the design of new and improved anticoagulant drugs.

A summary of biophysical and computational techniques used in conjunction with labeled oligosaccharides is presented in the table below.

TechniqueInformation GainedRole of Isotopic Labeling
NMR Spectroscopy 3D structure, conformation, dynamics, protein-ligand interactionsEnhances sensitivity and enables advanced experiments for detailed structural analysis.
Mass Spectrometry Molecular weight, fragmentation patterns, quantificationAllows for differentiation from unlabeled counterparts and accurate quantification in complex mixtures. nih.govnih.gov
Molecular Dynamics (MD) Simulations Dynamic behavior, conformational changes over timeExperimental data from labeled compounds can be used to validate and refine the force fields used in simulations.
Density Functional Theory (DFT) Electronic structure, NMR parametersCan be used to calculate NMR chemical shifts and coupling constants, which can then be compared to experimental data from labeled molecules.

Exploration of Novel Research Applications Beyond Coagulation Biology

While fondaparinux is best known for its anticoagulant properties, the underlying structural motif of this synthetic pentasaccharide is representative of heparan sulfate (B86663) glycosaminoglycans (GAGs), which are involved in a wide array of biological processes beyond blood coagulation. The availability of this compound as a well-defined, labeled molecular probe opens up exciting opportunities to explore these other biological roles.

Investigating Glycan-Based Signaling Pathways

Glycosaminoglycans on the cell surface and in the extracellular matrix play crucial roles in cell signaling by interacting with a diverse range of proteins, including growth factors, chemokines, and their receptors. The specific sulfation patterns of heparan sulfate chains are thought to create a "sulfation code" that determines their protein binding specificity and subsequent biological activity.

This compound can be used as a tool to investigate these glycan-protein interactions with high precision. For example, it can be used in binding assays with various proteins to determine their affinity and specificity for the fondaparinux structure. NMR and other biophysical techniques can then be used to characterize the structural basis of these interactions at the atomic level. This information can help to decipher the "sulfation code" and to understand how GAGs regulate signaling pathways in health and disease.

New Applications in Biomarker Discovery Research

The interactions between GAGs and proteins are often dysregulated in disease states such as cancer and inflammation. Therefore, there is considerable interest in identifying GAG-based biomarkers for disease diagnosis and prognosis. The use of isotopically labeled oligosaccharides like this compound can aid in the discovery of such biomarkers.

For instance, labeled fondaparinux could be used as a probe in affinity-based methods to identify and quantify proteins in biological fluids that bind to this specific GAG structure. Changes in the levels or binding affinities of these proteins could serve as potential biomarkers for disease. Furthermore, understanding the specific GAG structures that are recognized by disease-associated proteins can inform the development of targeted diagnostics and therapeutics. While the direct application of this compound in biomarker discovery is an emerging area, the principles of using labeled probes to study molecular interactions are well-established in the broader field of metabolomics and proteomics.

Standardization and Inter-Laboratory Comparability of Labeled Oligosaccharide Research

As with any advanced analytical technique, ensuring the reliability and comparability of data generated using labeled oligosaccharides is of paramount importance. The complexity of glycan analysis presents unique challenges for standardization and inter-laboratory comparability. Studies on the glycosylation of monoclonal antibodies have highlighted the variability that can exist between different laboratories and analytical methods.

To address these challenges, there is a growing need for the development of well-characterized reference standards for labeled oligosaccharides. These standards, including isotopically labeled versions, would allow for the validation and harmonization of analytical methods across different laboratories. Inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories using different methods, are also crucial for identifying sources of variability and for establishing best practices for data acquisition and analysis.

The establishment of community-accepted standards and protocols for the synthesis, characterization, and analysis of labeled oligosaccharides will be essential for advancing the field and for ensuring the translation of research findings into clinical applications. The availability of reliable reference materials will also facilitate regulatory approval of new diagnostic and therapeutic agents based on these complex carbohydrates.

Opportunities in Systems Biology and Multi-Omics Research with Isotopic Tracers

The advent of systems biology and multi-omics approaches has revolutionized the understanding of complex biological processes and the effects of xenobiotics. The use of stable isotope-labeled compounds, such as this compound, is poised to offer unprecedented insights into the mechanism and broader physiological impact of this synthetic anticoagulant. By integrating data from metabolomics, proteomics, transcriptomics, and fluxomics, researchers can move beyond the primary mechanism of action to a holistic view of the drug's interaction with the biological system.

This compound, being a labeled analog of Fondaparinux, serves as a powerful tracer to delineate its metabolic fate and its influence on cellular networks. irisotope.com The stable 13C isotope label allows for the precise tracking of the molecule and its derivatives through various biochemical pathways without the safety concerns associated with radioactive isotopes. nih.govelsevier.com

Metabolomics and Fluxomics:

In metabolomics, the use of 13C-labeled compounds is a well-established method to enhance compound identification and for metabolic flux analysis. nih.govtandfonline.com By introducing this compound to a biological system, mass spectrometry and NMR spectroscopy can distinguish drug-derived metabolites from the endogenous metabolome. nih.govnih.gov This enables the unambiguous identification of metabolic products of Fondaparinux and provides quantitative data on the rates (fluxes) of the pathways involved. nih.govyoutube.com Such studies can reveal not only how the drug is metabolized but also how it may perturb interconnected metabolic networks.

Proteomics:

While Fondaparinux's primary target, Factor Xa, is well-known, its off-target effects and the downstream consequences of Factor Xa inhibition on the proteome are less clear. drugbank.compatsnap.comresearchgate.netnbinno.com Systems biology approaches can map these changes. For instance, quantitative proteomics techniques could be employed to compare the proteome of cells or tissues exposed to this compound versus its unlabeled counterpart or a control. This could identify proteins whose expression levels or post-translational modifications are altered, providing clues to secondary mechanisms or unexpected biological effects.

Integrated Multi-Omics View:

The true power of using an isotopic tracer like this compound lies in the ability to integrate data across multiple omics platforms. medrxiv.org For example, changes in the metabolome (identified through 13C tracing) can be correlated with changes in the transcriptome and proteome to construct a comprehensive model of the drug's effect. This integrated approach can help in identifying biomarkers for drug response, understanding inter-individual variability in drug metabolism, and discovering novel therapeutic targets. The combination of stable isotope labeling with multi-omics promises a deeper understanding of metabolic networks in biological systems. tandfonline.com

The following interactive table summarizes potential research applications using this compound in a multi-omics context.

Interactive Data Table: Multi-Omics Applications of this compound

Omics DisciplineResearch ApplicationPotential Insights Gained
Metabolomics Trace the metabolic fate of the drug.Identification of novel drug metabolites and affected endogenous pathways.
Fluxomics Quantify the rate of metabolic pathways.Understanding the dynamic metabolic response to the drug. youtube.com
Proteomics Analyze changes in protein expression and modification.Discovery of off-target effects and downstream signaling consequences.
Transcriptomics Measure changes in gene expression.Identification of gene regulatory networks affected by the drug.
Systems Biology Integrate multi-omics data into computational models.A holistic view of the drug's mechanism and physiological impact. medrxiv.org

Q & A

Basic Research Questions

Q. What analytical methods are optimal for quantifying Fondaparinux-13C6 Sodium in biological matrices, and how should they be validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for isotope-labeled compounds. Key validation parameters include linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) using isotopically labeled internal standards. Matrix effects should be assessed via post-column infusion to account for ion suppression/enhancement .

Q. How can researchers synthesize and characterize Fondaparinux-13C6 Sodium while ensuring isotopic purity?

  • Methodological Answer : Synthesis involves substituting six natural carbon atoms with ¹³C isotopes during precursor synthesis. Characterization requires nuclear magnetic resonance (¹³C-NMR) to confirm isotopic enrichment (>99%) and mass spectrometry (HRMS) to verify molecular integrity. Purification via size-exclusion chromatography minimizes unlabeled contaminants .

Q. What protocols ensure the stability of Fondaparinux-13C6 Sodium under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers (37°C, 14 days) and analyzing degradation via HPLC-UV. For long-term storage, lyophilized formulations at -80°C in amber vials prevent hydrolysis and photodegradation .

Advanced Research Questions

Q. How should pharmacokinetic studies using Fondaparinux-13C6 Sodium be designed to address inter-individual metabolic variability?

  • Methodological Answer : Use a crossover design with stratified randomization based on covariates like renal function (eGFR) and CYP450 genotypes. Population pharmacokinetic (PopPK) modeling (e.g., NONMEM) quantifies variability, while Bayesian forecasting adjusts dosing regimens in real-time .

Q. How can discrepancies in Fondaparinux-13C6 Sodium bioavailability data across studies be resolved?

  • Methodological Answer : Perform meta-regression analysis to identify confounding variables (e.g., assay sensitivity, dosing intervals). Replicate conflicting studies under standardized conditions (e.g., fed vs. fasted) and apply Bland-Altman plots to assess systematic bias. Cross-validate results using orthogonal methods like microdialysis .

Q. What computational models predict interactions between Fondaparinux-13C6 Sodium and plasma proteins compared to its non-labeled counterpart?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model binding affinities to serum albumin and antithrombin III. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd). Isotope effects on binding kinetics are quantified via Arrhenius plots .

Q. What strategies mitigate batch-to-batch variability in Fondaparinux-13C6 Sodium synthesis for large-scale preclinical trials?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction temperature (±2°C) and precursor molar ratios. Use multivariate analysis (e.g., PCA) to correlate CPPs with critical quality attributes (CQAs) such as isotopic purity .

Methodological Considerations

  • Literature Integration : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews to ensure data reproducibility. Use tools like SciFinder to track synthetic protocols and spectral data .
  • Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs. For example, ensure animal models align with the 3Rs (Replacement, Reduction, Refinement) .
  • Data Contradictions : Address conflicting results by re-examining raw data for outliers, applying robust statistical tests (e.g., Tukey’s HSD), and consulting domain experts via Delphi consensus methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.